![molecular formula C17H14N4O6S2 B2449162 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 921542-16-7](/img/structure/B2449162.png)
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the methylsulfonyl group, the phenyl group, and the nitrobenzenesulfonamide group would all contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridazine ring, the methylsulfonyl group, the phenyl group, and the nitrobenzenesulfonamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Versatility in Synthesis of Secondary Amines
N-(4-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide and related compounds demonstrate significant utility in the synthesis of secondary amines. These sulfonamides are known for undergoing smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to produce secondary amines in high yields. This process involves the formation of Meisenheimer complexes and thiolates in DMF at room temperature, offering a versatile approach in amine chemistry (Fukuyama et al., 1995).
Role in Antimicrobial and Antifungal Activities
These compounds have shown potential in antimicrobial and antifungal applications. A study focusing on the biofilm inhibitory action of synthesized molecules derived from 4-nitrobenzenesulfonamide against bacterial strains like Escherichia coli and Bacillus subtilis revealed promising results. Some derivatives exhibited suitable inhibitory action against these biofilms, along with displaying mild cytotoxicity (Abbasi et al., 2020).
Contribution to Structural and Spectroscopic Studies
Structural characterization of disulfonimide derivatives, which are closely related to this compound, has been extensively studied. These studies involve characterizing the molecule using FT-IR, 1H 13C NMR, and UV-Vis spectroscopies, as well as quantum chemical calculations. Such research aids in understanding the molecular geometry and vibrational wavenumbers, contributing significantly to the field of molecular spectroscopy and structural chemistry (Eren et al., 2018).
Potential as Antitumor Agents
These sulfonamides, including structurally similar compounds, have been studied for their potential as antitumor agents. The compounds from sulfonamide-focused libraries, evaluated in cell-based antitumor screens, have shown promise in inhibiting tumor growth in animal models of cancer. Their utility in medicinal genomics is highlighted by their ability to disrupt tumor growth pathways and illuminate drug-sensitive cellular pathways (Owa et al., 2002).
Mechanism of Action
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-29(26,27)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCZOUBPIKMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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